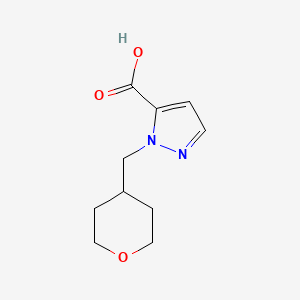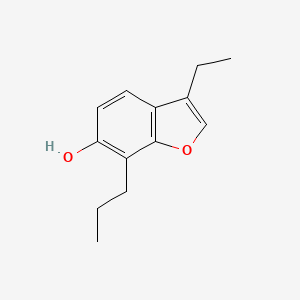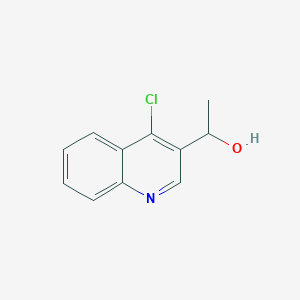
1-(4-Chloroquinolin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloroquinolin-3-yl)ethanol is a chemical compound belonging to the quinoline family, which consists of nitrogen-containing bicyclic compounds. Quinoline derivatives are widely used in various fields such as medicine, food, catalysts, dyes, materials, and electronics
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloroquinolin-3-yl)ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloroquinoline with ethylene oxide under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield.
Chemical Reactions Analysis
1-(4-Chloroquinolin-3-yl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is 1-(4-chloroquinolin-3-yl)ethanoic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction of this compound results in the formation of 1-(4-chloroquinolin-3-yl)ethane.
Substitution: Substitution reactions involving this compound typically involve nucleophilic substitution, where a nucleophile replaces the chlorine atom. Common reagents used in these reactions include sodium hydroxide (NaOH) and potassium iodide (KI). The major products formed from these reactions are various quinoline derivatives.
Scientific Research Applications
1-(4-Chloroquinolin-3-yl)ethanol has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex quinoline derivatives
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and receptor binding assays. Its unique structure allows for the exploration of biological pathways and the development of new therapeutic agents.
Medicine: Medically, this compound has shown potential as an antimalarial, antimicrobial, and anticancer agent. Its derivatives are being investigated for their efficacy in treating various diseases, including malaria and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable compound in the manufacturing of various materials.
Mechanism of Action
The mechanism by which 1-(4-Chloroquinolin-3-yl)ethanol exerts its effects involves its interaction with molecular targets and pathways. The compound's unique structure allows it to bind to specific receptors and enzymes, leading to the modulation of biological processes. For example, in the case of antimalarial activity, this compound interferes with the heme detoxification pathway in malaria parasites, leading to their death.
Comparison with Similar Compounds
1-(4-Chloroquinolin-3-yl)ethanol is compared with other similar compounds, such as 1-(7-chloroquinolin-4-yl)ethanol and 1-(quinolin-3-yl)ethanol. While these compounds share structural similarities, this compound exhibits unique properties that make it particularly useful in specific applications. For instance, its chlorine atom provides enhanced reactivity and binding affinity compared to its non-chlorinated counterparts.
List of Similar Compounds
1-(7-chloroquinolin-4-yl)ethanol
1-(quinolin-3-yl)ethanol
1-(4-methylquinolin-3-yl)ethanol
1-(8-hydroxyquinolin-3-yl)ethanol
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
1-(4-chloroquinolin-3-yl)ethanol |
InChI |
InChI=1S/C11H10ClNO/c1-7(14)9-6-13-10-5-3-2-4-8(10)11(9)12/h2-7,14H,1H3 |
InChI Key |
WWMVAJGRRMEIRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C2=CC=CC=C2N=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


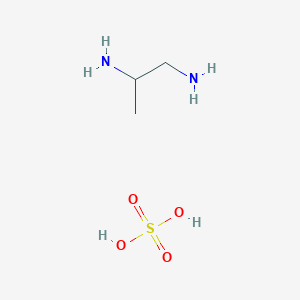

![Methyl 2-(8-bromopyrido[4,3-b]indol-5-yl)benzoate](/img/structure/B15355268.png)
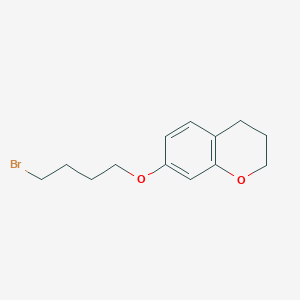
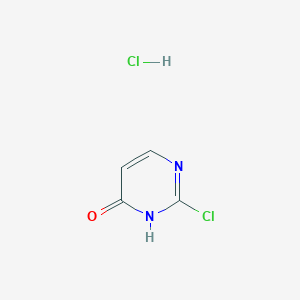
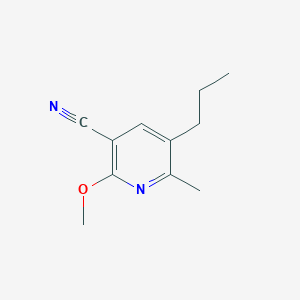
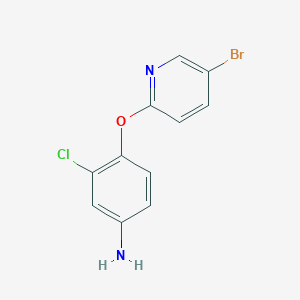

![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B15355307.png)
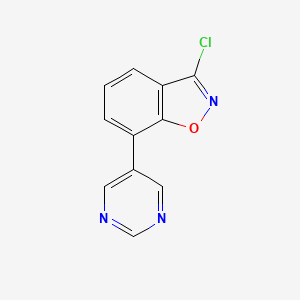
![1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone](/img/structure/B15355325.png)
